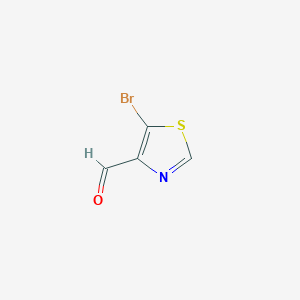
7-bromo-2-chloroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 2nd positions, respectively, on the quinoline ring, with a carboxylic acid group at the 3rd position. The unique substitution pattern on the quinoline ring imparts distinct chemical and biological properties to this compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of derivatives such as alcohols or aldehydes.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms facilitate the formation of carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products:
Substituted Quinoline Derivatives: Products with various functional groups replacing the halogen atoms.
Oxidized or Reduced Derivatives: Alcohols, aldehydes, or ketones derived from the carboxylic acid group.
Scientific Research Applications
Chemistry: 7-Bromo-2-chloroquinoline-3-carboxylic acid is used as an intermediate in the synthesis of more complex quinoline derivatives. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific quinoline-based structures.
Mechanism of Action
The mechanism of action of 7-bromo-2-chloroquinoline-3-carboxylic acid in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The presence of halogen atoms may enhance its binding affinity and specificity towards certain biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloroquinoline-3-carboxylic Acid: Lacks the bromine atom at the 7th position, which may result in different chemical and biological properties.
7-Bromoquinoline-3-carboxylic Acid:
Quinoline-3-carboxylic Acid: The parent compound without any halogen substitutions, serving as a basis for comparison.
Uniqueness: The combination of bromine and chlorine atoms on the quinoline ring of 7-bromo-2-chloroquinoline-3-carboxylic acid imparts unique chemical reactivity and potential biological activities that are distinct from its analogs. This makes it a compound of interest for further research and development in various scientific fields.
Properties
CAS No. |
1017172-93-8 |
|---|---|
Molecular Formula |
C10H5BrClNO2 |
Molecular Weight |
286.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



